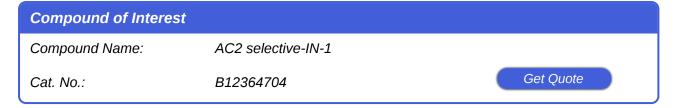


Unveiling AC2 selective-IN-1: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AC2 selective-IN-1**, a potent and selective inhibitor of adenylyl cyclase 2 (AC2). This document consolidates essential information regarding its procurement, biochemical properties, experimental applications, and its role within the AC2 signaling pathway, serving as a vital resource for researchers in pharmacology and drug discovery.

Supplier and Purchasing Information

AC2 selective-IN-1, also identified as compound 14 in seminal research, is available for purchase through specialized chemical suppliers. MedChemExpress is a confirmed supplier of this compound, offering it for research purposes.[1]

Table 1: Purchasing Details for AC2 selective-IN-1

Supplier	Product Name	Catalog Number	Purity	Availability
MedChemExpres s	AC2 selective- IN-1	HY-151869	≥98.0%	In stock

Physicochemical and Pharmacological Properties



AC2 selective-IN-1 is a novel 7-substituted 7-deazaadefovir analogue, identified as a potent and selective inhibitor of human adenylyl cyclase 2 (mAC2).[1]

Table 2: Key Properties of AC2 selective-IN-1

Property	Value	Reference
Chemical Name	2-(6-amino-9H-purin-9- yl)ethoxymethylphosphonic acid bis(2,2- dimethylpropoxymethyl) ester	[1]
Molecular Formula	C41H47N8O8P	[1]
Molecular Weight	810.83 g/mol	[1]
IC50 (mAC2)	4.45 μΜ	_
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	_

Experimental Protocols

The primary application of **AC2 selective-IN-1** is in cell-based assays to investigate the function and modulation of adenylyl cyclase 2. The following protocol is a synthesized methodology based on the characterization of AC2 inhibitors in HEK293 cells.

HEK293 Cell-Based Adenylyl Cyclase Activity Assay

This assay measures the accumulation of cyclic AMP (cAMP) in response to stimuli in human embryonic kidney 293 (HEK293) cells, which endogenously express several adenylyl cyclase isoforms, including AC2.

Materials:

HEK293 cells



- Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillinstreptomycin)
- AC2 selective-IN-1 (dissolved in DMSO)
- Forskolin (an activator of most adenylyl cyclase isoforms)
- G-protein coupled receptor (GPCR) agonists (e.g., isoproterenol for β-adrenergic receptors)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
- Lysis buffer
- cAMP assay kit (e.g., ELISA or HTRF-based)
- Multi-well plates (e.g., 96-well or 384-well)

Procedure:

- Cell Culture: Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
- Pre-incubation with Inhibitor:
 - Prepare serial dilutions of **AC2 selective-IN-1** in serum-free medium.
 - Aspirate the culture medium from the cells and replace it with the medium containing the inhibitor at various concentrations.
 - Include a vehicle control (DMSO) at the same final concentration.
 - Incubate the cells with the inhibitor for a specific period (e.g., 30 minutes) at 37°C.
- Stimulation:



- Add a stimulating agent such as forskolin or a specific GPCR agonist to the wells. A PDE inhibitor like IBMX should also be included to prevent cAMP breakdown.
- Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the medium.
 - Add lysis buffer to each well and incubate as per the cAMP assay kit instructions to release intracellular cAMP.
- cAMP Measurement:
 - Quantify the cAMP concentration in the cell lysates using a competitive immunoassay or other detection methods as per the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis:
 - Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value, which represents the concentration of the inhibitor that causes
 50% inhibition of the stimulated cAMP production.

Adenylyl Cyclase 2 (AC2) Signaling Pathway

Adenylyl cyclase 2 is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The activity of AC2 is intricately regulated by various signaling molecules, including G-proteins and protein kinase C (PKC).

Regulation by G-Proteins

 Gαs: The stimulatory G-protein alpha subunit (Gαs), when activated by a G-protein coupled receptor (GPCR), directly binds to and activates AC2, leading to an increase in cAMP production.

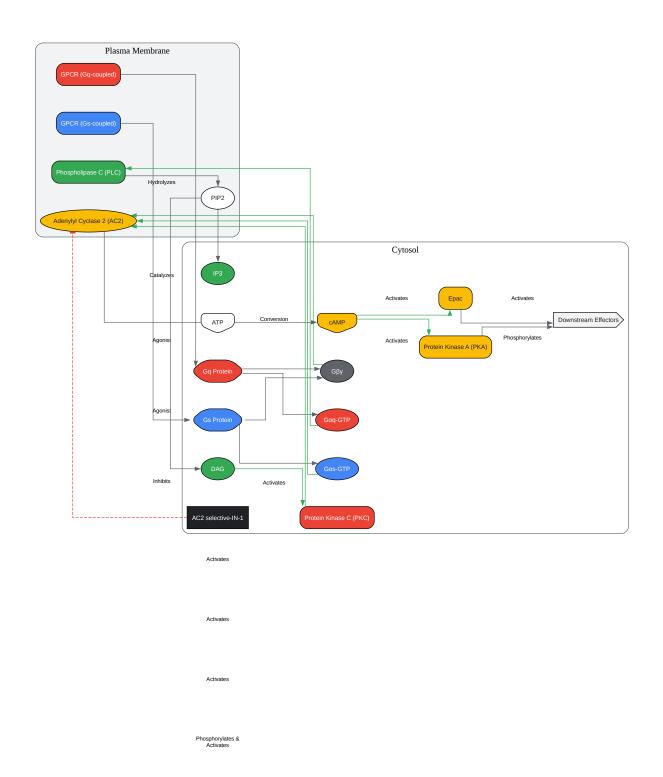


- Gβy: The G-protein beta-gamma subunit complex (Gβy) can also stimulate AC2 activity. The source of the Gβy dimer (from Gq or Gi) can influence the nature of the effect.
- Gαi: The inhibitory G-protein alpha subunit (Gαi), upon activation, can inhibit the activity of some adenylyl cyclase isoforms, though the direct effect on AC2 is less pronounced compared to its stimulation by Gαs and Gβγ.

Regulation by Protein Kinase C (PKC)

AC2 can be directly phosphorylated and activated by Protein Kinase C (PKC). This provides
a mechanism for cross-talk between Gq-coupled receptors (which activate PKC via
phospholipase C) and the cAMP signaling pathway.





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Caption: Adenylyl Cyclase 2 (AC2) Signaling Pathway and its Inhibition.

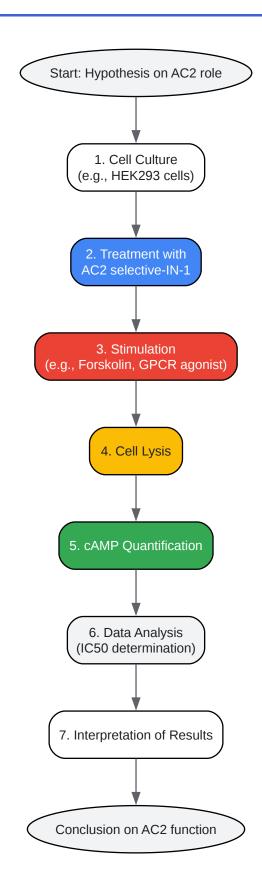




Experimental Workflow for Studying AC2 Inhibition

The following workflow outlines the general steps for investigating the effects of **AC2 selective-IN-1** in a cellular context.





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Caption: Workflow for AC2 Inhibition Studies.



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References

- 1. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
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